1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride

Description

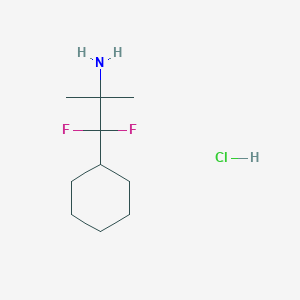

1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride is a fluorinated amine hydrochloride salt characterized by a cyclohexyl group, a geminal difluoro substitution at the 1-position, and a methyl group at the 2-position of the propan-2-amine backbone. The hydrochloride salt form enhances aqueous solubility, a common feature among amine-based pharmaceuticals .

Properties

IUPAC Name |

1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F2N.ClH/c1-9(2,13)10(11,12)8-6-4-3-5-7-8;/h8H,3-7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMBXNHVDSMMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1CCCCC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions involving the difluoro group can lead to the formation of various derivatives.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and substitution reagents (e.g., alkyl halides) are commonly used.

Major Products: The major products include difluoromethylated cyclohexylamines, ketones, aldehydes, and various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a tool in biological studies to understand the effects of difluoro substitution on biological molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

Pathways Involved: The exact mechanism of action can vary, but it often involves modulation of biochemical pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexylamine Derivatives

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride (CAS 7573-91-3)

- Molecular Formula : C₉H₁₇ClF₃N

- Molecular Weight : 231.69

- Key Features :

Comparison: The trifluoro analog’s additional fluorine atom likely enhances resistance to oxidative metabolism but may compromise solubility.

1-Cyclohexyl-2-propanamine Hydrochloride (CAS 64011-62-7)

- Molecular Formula : C₉H₂₀ClN

- Molecular Weight : 177.716

- Key Features :

Comparison :

The absence of fluorine in this analog reduces its membrane permeability and metabolic stability. The target compound’s difluoro substitution likely extends its half-life and improves target engagement .

Non-Cyclohexyl Fluorinated Amines

1-Fluoro-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₄H₉ClFN

- Molecular Weight : 121.57

- Key Features: Single fluorine atom and a compact structure. Limited applications in CNS therapies due to the absence of a cyclohexyl group .

Comparison :

The target compound’s cyclohexyl group enhances lipid solubility, facilitating blood-brain barrier (BBB) penetration, a critical advantage for CNS-targeted agents .

Cyclopropanamine Derivatives

1-(2-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1215107-57-5)

- Key Features :

Comparison :

While structurally distinct, the fluorophenyl group demonstrates how fluorine influences electronic properties and binding affinity. The target compound’s difluoro-cyclohexyl motif may offer superior conformational rigidity and receptor interaction compared to cyclopropane-based analogs .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.